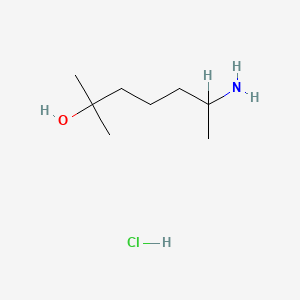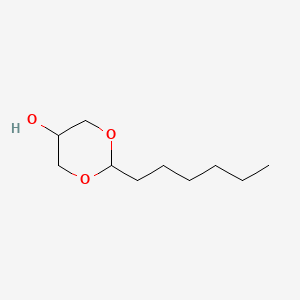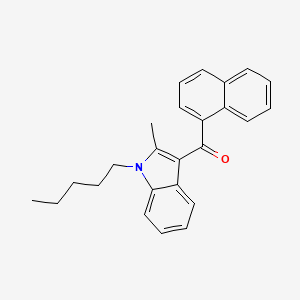
1-Pentyl-2-methyl-3-(1-naphthoyl)indole
Overview
Description
JWH 007 is a synthetic cannabinoid belonging to the naphthoylindole family. It was first synthesized by John W. Huffman and his team in 1994. This compound acts as a potent agonist at both the cannabinoid receptor 1 and cannabinoid receptor 2, which are part of the endocannabinoid system. JWH 007 is known for its analgesic properties and has been studied for its potential therapeutic applications .
Mechanism of Action
JWH-007, also known as 1-Pentyl-2-methyl-3-(1-naphthoyl)indole or UNII-5IQ75333OM, is a synthetic cannabinoid that has been the subject of extensive research due to its potent activity .
Target of Action
JWH-007 primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
As a cannabinoid agonist , JWH-007 binds to both CB1 and CB2 receptors with high affinity . This binding mimics the action of endogenous cannabinoids, leading to a series of cellular responses .
Biochemical Pathways
Upon binding to the CB1 and CB2 receptors, JWH-007 triggers a cascade of biochemical reactions. These reactions can influence various physiological processes, from pain perception to mood regulation . .
Result of Action
JWH-007’s action at the CB1 and CB2 receptors leads to a range of effects at the molecular and cellular levels. For instance, it has been found to perform comparably to Δ9-THC in mouse studies on spontaneous activity, antinociception, hypothermia, and catalepsy .
Biochemical Analysis
Biochemical Properties
JWH-007 interacts with cannabinoid receptors CB1 and CB2, with Ki values of 9.5 and 2.9 nM, respectively . This interaction is significant as it compares favorably with the binding of Δ9-THC, which binds CB1 and CB2 with Ki values of 41 and 36 nM, respectively .
Dosage Effects in Animal Models
JWH-007 has been shown to perform comparably to Δ9-THC in mouse studies on spontaneous activity, antinociception, hypothermia, and catalepsy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 007 typically involves the reaction of 1-naphthoyl chloride with 2-methyl-1-pentylindole. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or chloroform. After the reaction is complete, the product is purified using column chromatography .
Industrial Production Methods
Industrial production of JWH 007 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography ensures the efficient production of JWH 007 .
Chemical Reactions Analysis
Types of Reactions
JWH 007 undergoes various chemical reactions, including:
Oxidation: JWH 007 can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of JWH 007 can lead to the formation of alcohols or amines.
Substitution: JWH 007 can undergo nucleophilic substitution reactions, where the naphthoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthoylindoles.
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for the identification of synthetic cannabinoids.
Biology: Studied for its effects on the endocannabinoid system and its potential as a therapeutic agent.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Used in the development of new synthetic cannabinoids for research purposes.
Comparison with Similar Compounds
Similar Compounds
JWH 018: A similar compound with a slightly higher binding affinity for cannabinoid receptor 1.
JWH 015: Another naphthoylindole with a different alkyl chain length.
JWH 073: A compound with a similar structure but different pharmacological properties.
Uniqueness
JWH 007 is unique due to its specific binding affinity for both cannabinoid receptor 1 and cannabinoid receptor 2. This dual affinity makes it a valuable compound for studying the endocannabinoid system and its potential therapeutic applications .
Properties
IUPAC Name |
(2-methyl-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-9-17-26-18(2)24(22-14-7-8-16-23(22)26)25(27)21-15-10-12-19-11-5-6-13-20(19)21/h5-8,10-16H,3-4,9,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBNKINXTRKICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165903 | |
| Record name | JWH-007 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155471-10-6 | |
| Record name | JWH 007 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155471-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-007 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155471106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-007 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-007 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IQ75333OM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


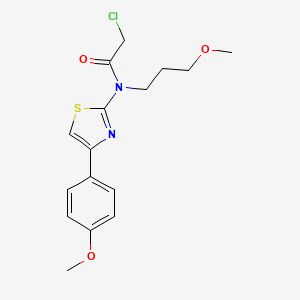

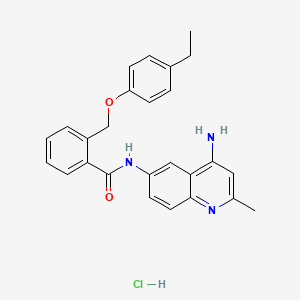
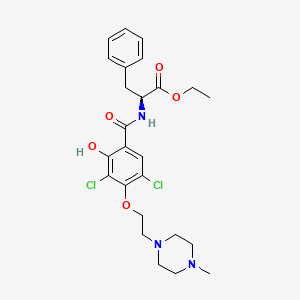

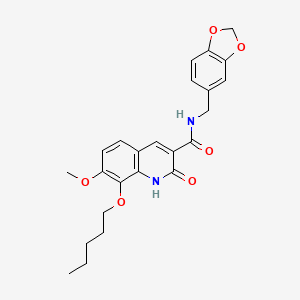

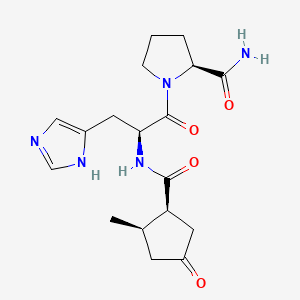


![4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid;methanesulfonic acid](/img/structure/B1673110.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1673115.png)
